N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine: is an organic compound that belongs to the class of pyridine-based ligands. It is known for its ability to form stable complexes with various metals due to its σ-donating and π-accepting properties . This compound is widely used in coordination chemistry and has applications in various fields such as catalysis, materials science, and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-step reaction involving 4,4’-bipyridine amine and 1,4-dibromobenzene . The reaction typically takes place under inert gas conditions and requires a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the pyridine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound’s metal complexes are investigated for their potential as enzyme inhibitors or therapeutic agents .
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and selectivity .
Industry: In the industrial sector, the compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . Its ability to form stable metal complexes makes it valuable in the production of these high-performance materials.
Mechanism of Action
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with metal ions. The compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic or biological processes, depending on the specific metal and reaction conditions involved .
Comparison with Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- 1,4-Bis[bis(4-pyridinyl)amino]benzene
- N,N,N’,N’-Tetrakis(4-pyridyl)-1,4-phenylenediamine
Uniqueness: N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This stability is attributed to the presence of multiple pyridine groups that can effectively coordinate with metal ions. Additionally, the compound’s ability to participate in various chemical reactions makes it a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C56H40N6 |
---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
N,N-bis(4-pyridin-4-ylphenyl)-4-[4-(4-pyridin-4-yl-N-(4-pyridin-4-ylphenyl)anilino)phenyl]aniline |
InChI |
InChI=1S/C56H40N6/c1-13-51(61(53-17-5-43(6-18-53)47-25-33-57-34-26-47)54-19-7-44(8-20-54)48-27-35-58-36-28-48)14-2-41(1)42-3-15-52(16-4-42)62(55-21-9-45(10-22-55)49-29-37-59-38-30-49)56-23-11-46(12-24-56)50-31-39-60-40-32-50/h1-40H |
InChI Key |
DAAJQAOBJZZWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)N(C7=CC=C(C=C7)C8=CC=NC=C8)C9=CC=C(C=C9)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.